molecular formula C9H11ClO4S B12938190 (3,5-Dimethoxyphenyl)methanesulfonyl chloride

(3,5-Dimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B12938190
M. Wt: 250.70 g/mol
InChI Key: ACZRENUAHPAJGI-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, and a methanesulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3,5-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3,5-Dimethoxybenzyl alcohol+Methanesulfonyl chloride(3,5-Dimethoxyphenyl)methanesulfonyl chloride\text{3,5-Dimethoxybenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3,5-Dimethoxybenzyl alcohol+Methanesulfonyl chloride→(3,5-Dimethoxyphenyl)methanesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Aldehydes and Carboxylic Acids: Formed by the oxidation of methoxy groups.

Scientific Research Applications

(3,5-Dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methanesulfonyl chloride
  • (2,4-Dimethoxyphenyl)methanesulfonyl chloride
  • (3,4-Dimethoxyphenyl)methanesulfonyl chloride

Uniqueness

(3,5-Dimethoxyphenyl)methanesulfonyl chloride is unique due to the specific positioning of the methoxy groups at the 3 and 5 positions on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in synthetic applications.

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-13-8-3-7(6-15(10,11)12)4-9(5-8)14-2/h3-5H,6H2,1-2H3

InChI Key

ACZRENUAHPAJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CS(=O)(=O)Cl)OC

Origin of Product

United States

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